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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-N-
methylbenzamide as a versatile building block in organic synthesis, with a particular focus on

its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols

and quantitative data are provided to facilitate its use in research and development.

Introduction
4-Bromo-N-methylbenzamide is a valuable synthetic intermediate widely employed in

medicinal chemistry and materials science. Its structure incorporates a brominated aromatic

ring, making it an ideal substrate for a variety of cross-coupling reactions, and an N-

methylamide moiety, which is a common feature in many biologically active molecules. The

bromine atom serves as a convenient handle for the introduction of molecular diversity through

the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of

complex molecular architectures.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-Bromo-N-
methylbenzamide is provided below for easy reference and characterization.
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Property Value

Molecular Formula C₈H₈BrNO

Molecular Weight 214.06 g/mol

CAS Number 27466-83-7

Appearance White to off-white solid

¹H NMR (300 MHz, CDCl₃)
δ 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, J =

4.8 Hz, 3H)

¹³C NMR (75 MHz, CDCl₃) δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9

Application in Palladium-Catalyzed Cross-Coupling
Reactions
4-Bromo-N-methylbenzamide is an excellent substrate for palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These

transformations are fundamental in modern organic synthesis for the construction of biaryl and

arylamine scaffolds, which are prevalent in many pharmaceutical agents.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the

brominated aromatic ring of 4-Bromo-N-methylbenzamide and a variety of organoboron

compounds, such as boronic acids and their esters. This reaction is highly valued for its mild

reaction conditions and tolerance of a wide range of functional groups.
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Caption: General scheme of the Suzuki-Miyaura coupling reaction.

A flame-dried Schlenk tube is charged with 4-Bromo-N-methylbenzamide (1.0 equiv.), the

corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%),

and a base like K₂CO₃ or K₃PO₄ (2.0 equiv.). The tube is evacuated and backfilled with an inert

gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an

organic solvent like 1,4-dioxane or toluene and water, is added via syringe. The reaction

mixture is then heated with stirring for a specified time, and the progress is monitored by TLC

or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic

solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by

column chromatography.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-
Bromo-N-methylbenzamide with various boronic acids under analogous conditions.
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Arylboro
nic Acid
Partner

Palladium
Catalyst
(mol%)

Base
(equiv.)

Solvent Temp (°C) Time (h) Yield (%)

Phenylboro

nic acid

Pd(PPh₃)₄

(5)
K₃PO₄ (2)

1,4-

Dioxane/H₂

O (10:1)

90 24 ~90%

4-

Methoxyph

enylboronic

acid

Pd(PPh₃)₄

(5)
K₃PO₄ (2)

1,4-

Dioxane/H₂

O (10:1)

90 24 ~85%

4-

Fluorophen

ylboronic

acid

Pd(dppf)Cl

₂ (3)
K₂CO₃ (2)

Toluene/H₂

O (4:1)
100 18 ~88%

3-

Aminophen

ylboronic

acid

Pd₂(dba)₃

(2) / XPhos

(4)

Cs₂CO₃ (2)

t-

BuOH/H₂O

(5:1)

80 16 ~82%

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds, coupling 4-Bromo-N-methylbenzamide with a wide range of primary and secondary

amines. This reaction has become indispensable in medicinal chemistry for the synthesis of

arylamines.
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Caption: General scheme of the Buchwald-Hartwig amination.

In an oven-dried Schlenk tube under an inert atmosphere, 4-Bromo-N-methylbenzamide (1.0

equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5

mol%), a suitable phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%), and a base (e.g.,

NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv.) are combined. Anhydrous solvent (e.g., toluene, 1,4-

dioxane) is added, and the mixture is heated with stirring. The reaction progress is monitored

by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and

washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude

product is purified by column chromatography.

The following table presents typical yields for the Buchwald-Hartwig amination of 4-Bromo-N-
methylbenzamide with various amines.
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Amine
Partner

Palladiu
m
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Morpholi

ne

Pd₂(dba)

₃ (2)

XPhos

(4)

NaOtBu

(1.4)
Toluene 100 18 ~95%

Aniline
Pd(OAc)₂

(3)

BINAP

(6)

Cs₂CO₃

(2)

1,4-

Dioxane
110 24 ~85%

n-

Butylami

ne

Pd₂(dba)

₃ (1.5)

RuPhos

(3)

K₃PO₄

(2)
t-BuOH 90 16 ~92%

Piperidin

e

Pd(OAc)₂

(2)

DavePho

s (4)

NaOtBu

(1.5)
Toluene 100 20 ~90%

Synthesis of 4-Bromo-N-methylbenzamide
A common and efficient method for the synthesis of 4-Bromo-N-methylbenzamide is the

acylation of methylamine with 4-bromobenzoyl chloride.

Synthetic Scheme:

4-Bromobenzoyl chloride

4-Bromo-N-methylbenzamide

Acylation

Methylamine

Base (e.g., Triethylamine)
DCM

Click to download full resolution via product page
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Caption: Synthesis of 4-Bromo-N-methylbenzamide.

Experimental Protocol: Synthesis of 4-Bromo-N-
methylbenzamide
To a solution of 4-bromobenzoyl chloride (1.0 equiv.) in dichloromethane (DCM) is added a

base such as triethylamine (1.1 equiv.). The mixture is cooled in an ice bath, and a solution of

methylamine (1.2 equiv.) in an appropriate solvent is added dropwise with stirring. The reaction

mixture is allowed to warm to room temperature and stirred for several hours. The reaction is

then quenched with water, and the organic layer is separated, washed with dilute acid,

saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product,

which can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry
4-Bromo-N-methylbenzamide serves as a key intermediate in the synthesis of various

biologically active compounds, including enzyme inhibitors. The ability to functionalize the 4-

position of the benzamide scaffold through cross-coupling reactions allows for the exploration

of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of

4-Bromo-N-methylbenzamide have been investigated as potential inhibitors of poly(ADP-

ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.

Conclusion
4-Bromo-N-methylbenzamide is a highly useful and versatile building block in organic

synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-

coupling reactions provides efficient routes to a wide array of substituted benzamides. The

protocols and data presented in these application notes are intended to serve as a practical

guide for researchers in academia and industry, facilitating the use of this compound in the

synthesis of novel molecules with potential applications in drug discovery and materials

science.
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Reaction Setup

Reaction

Work-up and Purification

Combine 4-Bromo-N-methylbenzamide,
boronic acid, catalyst, and base in a Schlenk tube

Evacuate and backfill with inert gas (3x)

Add degassed solvent

Heat and stir the reaction mixture

Monitor progress by TLC/LC-MS

Cool to room temperature

Dilute with organic solvent and wash

Dry, filter, and concentrate

Purify by column chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
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Reaction Setup

Reaction

Work-up and Purification

Combine 4-Bromo-N-methylbenzamide,
amine, catalyst, ligand, and base in a Schlenk tube

Evacuate and backfill with inert gas (3x)

Add anhydrous solvent

Heat and stir the reaction mixture

Monitor progress by TLC/GC-MS

Cool to room temperature

Dilute with organic solvent and wash

Dry, filter, and concentrate

Purify by column chromatography
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Caption: Experimental workflow for the Buchwald-Hartwig amination.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1585493?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

Ar-Pd(II)L₂-Br

Oxidative Addition
(Ar-Br)

Ar-Pd(II)L₂-R

Transmetalation
(R-B(OH)₂)

Reductive Elimination
(Ar-R)

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

To cite this document: BenchChem. [Application Notes and Protocols for 4-Bromo-N-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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